Phenprocoumon Sulfate
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Overview
Description
Phenprocoumon Sulfate is a chemical compound that belongs to the class of chromene derivatives. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound’s unique structure, which includes a chromene core and a sulfonic acid group, contributes to its diverse range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenprocoumon Sulfate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aromatic aldehydes with active methylene compounds, followed by cyclization and sulfonation reactions . The reaction conditions often include the use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, and elevated temperatures to facilitate the formation of the chromene ring and subsequent sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as silica-bonded sulfonic acid, can also be employed to improve the sustainability of the process by allowing catalyst reuse and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Phenprocoumon Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonate salts or other reduced forms.
Substitution: The aromatic ring and the sulfonic acid group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted chromene compounds. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
Phenprocoumon Sulfate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a catalyst in organic reactions.
Biology: It exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a subject of study for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phenprocoumon Sulfate involves its interaction with various molecular targets and pathways. The sulfonic acid group can act as a proton donor, facilitating acid-catalyzed reactions. The chromene core can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenprocoumon Sulfate: An oral anticoagulant with a similar chromene structure but different functional groups.
Coumarin Derivatives: Compounds with a chromene core that exhibit various biological activities, including anticoagulant and anticancer properties.
Pyrrolidine Derivatives: Compounds with a different heterocyclic core but similar biological activities, such as anti-inflammatory and anticancer effects.
Uniqueness
This compound is unique due to its combination of a chromene core and a sulfonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-oxo-3-(1-phenylpropyl)chromene-4-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-2-13(12-8-4-3-5-9-12)16-17(24(20,21)22)14-10-6-7-11-15(14)23-18(16)19/h3-11,13H,2H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCBYURNIKSOKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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